5-Norbornene-2,3-dicarbonyl chloride, trans-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Applications in Polymer Chemistry:

Trans-5-Norbornene-2,3-dicarbonyl chloride (C9H8Cl2O2) is a valuable intermediate in the synthesis of various polymers, particularly those containing norbornene units. These polymers exhibit unique properties such as high thermal stability, excellent chemical resistance, and good mechanical strength [].

One prominent application involves the synthesis of cycloolefin copolymers (COCs) through ring-opening metathesis polymerization (ROMP) []. The rigid bicyclic structure of the norbornene unit contributes to the exceptional thermal stability and chemical resistance of COCs, making them suitable for demanding applications in the electronics, automotive, and aerospace industries [].

Precursor for Functionalized Norbornene Derivatives:

The dicarbonyl chloride functionality of trans-5-Norbornene-2,3-dicarbonyl chloride allows for further chemical modifications, leading to diverse functionalized norbornene derivatives. These derivatives can be tailored with specific properties for various applications.

For example, the dicarbonyl chloride group can be readily converted to other functionalities like amides, esters, or imides through nucleophilic substitution reactions. These functionalized norbornene derivatives find uses in various fields, including:

- Biomedical polymers: As components of drug delivery systems or biocompatible materials for implants [].

- Optoelectronic materials: As building blocks for organic light-emitting diodes (OLEDs) or photovoltaics due to their tunable electronic properties [].

- Specialty polymers: As flame retardants or self-healing polymers due to their unique chemical and physical characteristics.

Research in Material Science and Catalysis:

Beyond polymer synthesis, trans-5-Norbornene-2,3-dicarbonyl chloride also finds applications in material science and catalysis research.

- Material science: It can be employed as a crosslinking agent for various polymers, enhancing their mechanical properties and thermal stability.

- Catalysis: The dicarbonyl chloride group can be used to anchor transition metal catalysts onto a support, enabling the development of heterogeneous catalysts for various chemical reactions.

NSC is an organic compound belonging to the class of norbornene dicarboxylic acid derivatives. It is a white crystalline solid []. Limited information is available on its natural occurrence, but it is likely synthesized in research laboratories for specific applications. NSC is of interest in polymer chemistry due to its functional groups and rigid bicyclic structure, which can lead to the formation of unique polymers with interesting properties [].

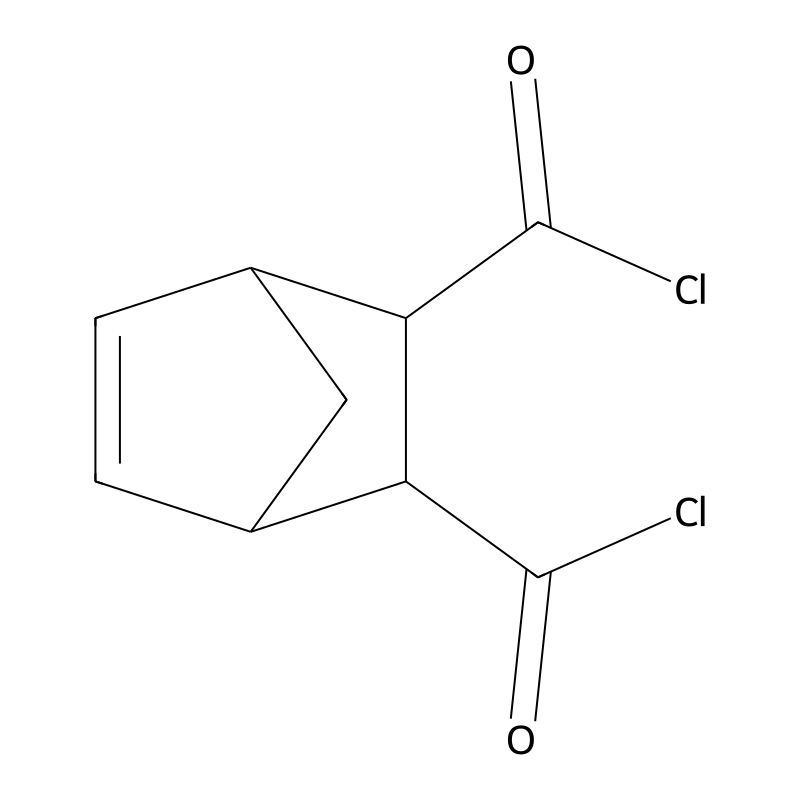

Molecular Structure Analysis

The key feature of NSC's structure is the bicyclic ring system derived from norbornene. This rigid structure contains a double bond and two fused cycloalkane rings. Two carbonyl chloride groups (C=O-Cl) are attached to the second and third carbons of the norbornene ring in a trans configuration, meaning the chlorine atoms are positioned opposite each other across the double bond []. This combination of a strained bicyclic core and reactive carbonyl chloride functionalities makes NSC a versatile building block for organic synthesis.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

4582-21-2